7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one
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Overview
Description
7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and the phthalazinone core in its structure makes it a unique molecule with significant pharmacological interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and hydrazine derivatives.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using phenylmorpholine and suitable leaving groups.
Methoxylation: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced products.
Scientific Research Applications
7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds with the morpholine ring but different core structures.
Uniqueness
The uniqueness of 7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both the phthalazinone core and the morpholine ring makes it a versatile molecule for various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C21H23N3O4/c1-26-17-9-8-16-12-22-24(21(25)19(16)20(17)27-2)14-23-10-11-28-18(13-23)15-6-4-3-5-7-15/h3-9,12,18H,10-11,13-14H2,1-2H3 |
InChI Key |
FWIGMIPIIJMOPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCOC(C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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